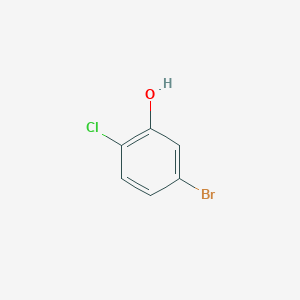

5-Bromo-2-chlorophenol

概要

説明

5-Bromo-2-chlorophenol (5-BCP) is an organic compound belonging to the phenol family. It is an aromatic compound with a molecular formula of C6H3BrClO and a molecular weight of 196.42 g/mol. 5-BCP is a colorless solid with a sweet, musty odor. It is soluble in water and is used in the synthesis of various organic compounds.

科学的研究の応用

Chemical Synthesis and Properties : Nazeer et al. (2020) conducted a study where derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate, closely related to 5-Bromo-2-chlorophenol, were synthesized. They also analyzed the electronic and non-linear optical properties of these compounds, which could have implications for their use in electronic applications (Nazeer et al., 2020).

Photocatalysis and Environmental Application : Lin et al. (2018) explored the use of copper-doped titanium dioxide for the degradation of chlorophenols, including compounds similar to this compound. This study highlights the potential environmental applications of these compounds in water purification technologies (Lin et al., 2018).

Photoreaction Mechanisms : Akai et al. (2002) studied the photoreaction mechanisms of 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols at low temperatures. Their research provides insights into the behavior of these compounds under specific conditions, which could be relevant for understanding the stability and reactivity of this compound (Akai et al., 2002).

Spectrophotometric Detection Method : Mukdasai et al. (2016) developed a sensitive and selective spectrophotometric method for detecting 2-chlorophenol, which is chemically similar to this compound. This method could potentially be adapted for the detection of this compound in environmental samples (Mukdasai et al., 2016).

Kinetic Studies in Polymerization : Lamps & Catala (2011) conducted kinetic studies on the polymerization of bromo and iodo thiophene derivatives, which are structurally related to this compound. Their findings contribute to a better understanding of the polymerization processes of similar compounds (Lamps & Catala, 2011).

Safety and Hazards

5-Bromo-2-chlorophenol is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of ingestion, contact with skin or eyes, or inhalation, immediate medical attention is required .

作用機序

Target of Action

It is structurally similar to other organophosphates, which typically target the acetylcholinesterase enzyme .

Mode of Action

Organophosphates, including profenofos, inhibit the acetylcholinesterase enzyme . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation that can cause dizziness, paralysis, and even death .

Biochemical Pathways

One study suggests that profenofos, an organophosphate, is metabolized to form 4-bromo-2-chlorophenol (bcp) by the action of organophosphorus hydrolase through the process of abiotic/enzymatic hydrolysis .

Result of Action

Organophosphates can cause a range of symptoms from nausea and headache to severe symptoms including breathing difficulties, migraines, and death .

Action Environment

Organophosphates like profenofos can accumulate in various environmental components, contaminating food, water, and air .

生化学分析

Biochemical Properties

5-Bromo-2-chlorophenol plays a role in biochemical reactions, particularly in the biodegradation of certain organophosphorus pesticides . It is produced as a metabolite in the degradation process of profenofos . The compound interacts with various enzymes and proteins during this process, influencing the overall reaction .

Cellular Effects

In vitro studies have shown that this compound can have negative effects on shoot and root redifferentiation in certain plant species . This suggests that the compound can influence cell function and potentially impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the degradation of profenofos, an organophosphorus pesticide . During this process, this compound may interact with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Given its role in the degradation of profenofos, it is likely that the effects of this compound may change over time, depending on its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of profenofos degradation . It interacts with enzymes during this process and may influence metabolic flux or metabolite levels .

特性

IUPAC Name |

5-bromo-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVFFMZHGNYDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356200 | |

| Record name | 5-bromo-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183802-98-4 | |

| Record name | 5-Bromo-2-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183802-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

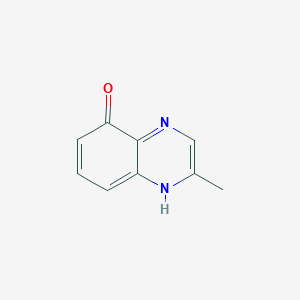

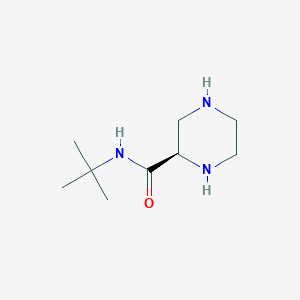

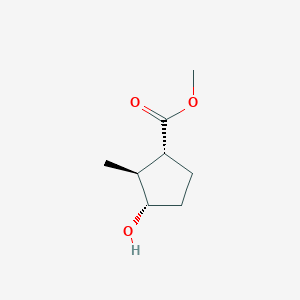

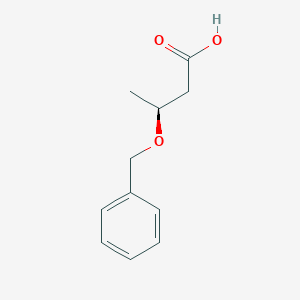

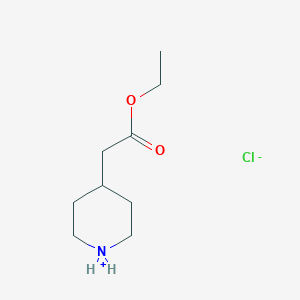

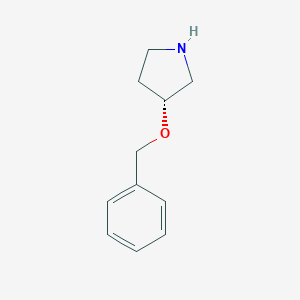

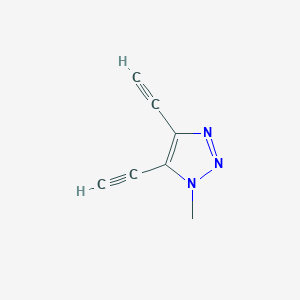

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)

![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)

![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)